5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol

Description

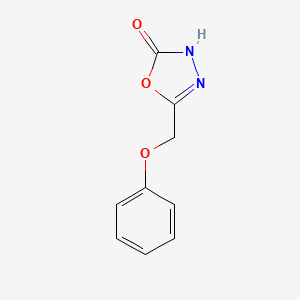

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group at the 5-position and a hydroxyl group at the 2-position. This compound shares structural similarities with other 1,3,4-oxadiazole derivatives, which are widely studied for their antimicrobial, anticancer, and herbicidal properties .

Properties

IUPAC Name |

5-(phenoxymethyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-11-10-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZKWELHAGTGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Phenoxyacetyl Hydrazide

Phenoxyacetic acid is esterified with ethanol under acidic conditions to form ethyl phenoxyacetate, which undergoes hydrazinolysis to yield phenoxyacetyl hydrazide. The reaction proceeds as follows:

Key Data :

Diacyl Hydrazide Formation and Cyclization

The hydrazide reacts with glyoxylic acid to form a diacyl hydrazide intermediate, which undergoes cyclization with P₂O₅ in toluene:

Optimization Notes :

Analytical Validation :

Thione Intermediate Oxidation

An alternative route involves the synthesis of a 2-thione derivative followed by oxidation to the hydroxyl form.

Formation of 5-(Phenoxymethyl)-1,3,4-Oxadiazole-2-Thione

Phenoxyacetyl hydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide to form the thione intermediate:

Reaction Conditions :

Oxidation to Hydroxyl Derivative

The thione group is oxidized using hydrogen peroxide (H₂O₂) in acidic medium:

Key Parameters :

Spectroscopic Confirmation :

Direct Ring Closure from Sydnone Precursors

A specialized method adapted from sydnone chemistry enables one-pot synthesis of oxadiazol-2-ones, which are hydrolyzed to the target compound.

Sydnone Intermediate Preparation

3-Phenylsydnone is reacted with methyl iodide to form a methylated intermediate, which undergoes thermal rearrangement to 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one.

Hydrolysis to 2-Hydroxy Derivative

The oxadiazolone is hydrolyzed under basic conditions:

Challenges :

Comparative Analysis of Methods

Mechanistic Insights

The formation of 1,3,4-oxadiazoles universally proceeds via a cyclodehydration mechanism. For this compound, the hydroxyl group arises either from:

-

Retention of a hydroxyl-containing acyl group during diacyl hydrazide cyclization.

-

Post-cyclization modification of a thione or ester functionality.

Quantum mechanical studies suggest that electron-withdrawing substituents (e.g., phenoxymethyl) stabilize the oxadiazole ring, favoring regioselective formation at position 5.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can yield corresponding amine derivatives.

Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles, amines, and other functionalized derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of cysteine protease activity, which is significant in various biological processes.

Medicine: Explored for its potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of cysteine protease activity, it binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Modifications

- 5-Phenyl-1,3,4-oxadiazol-2-ol (C8H6N2O2): Replacing the phenoxymethyl group with a phenyl ring reduces lipophilicity. Crystallographic studies show nearly identical C–O and C–N bond lengths in the oxadiazole ring (1.369–1.364 Å and 1.285–1.289 Å, respectively), indicating minimal electronic disruption from substituents.

- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ol: The electron-withdrawing chlorine atom increases polarity, which may reduce membrane permeability compared to the phenoxymethyl analog .

- Thiadiazole Analogs: Replacing the oxadiazole oxygen with sulfur (e.g., 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine) introduces higher toxicity (H302, H315 hazards) and altered bioactivity due to increased electron density and steric bulk .

Functional Group Variations

- Oxadiazole-2-thiol Derivatives : Substituting the hydroxyl group with a thiol (e.g., compound 9a in ) reduces antibacterial potency against Xanthomonas oryzae (Xoo), with EC50 values increasing from 7.40 µg/mL (7c ) to 12.40 µg/mL (9a ) .

Bioactivity Comparisons

Antibacterial Activity

Key findings:

- Lipophilicity: The phenoxymethyl group’s lipophilicity enhances membrane penetration, as seen in compound 7c’s superior activity compared to methyl-substituted 8a .

- Substituent Position : Trifluoromethyl groups at the pyrazole 5-position (7c ) improve activity over 3-positioned analogs (8a ) .

Anticancer Activity

- Quinoline-Oxadiazole Hybrids: Compound 88 (2-(2-chloroquinolin-3-yl)-5-((2-(phenoxymethyl)-1H-benzimidazol-1-yl)methyl)-1,3,4-oxadiazole) shows 96.86% growth inhibition against SNB-75 (CNS cancer), highlighting the phenoxymethyl group’s role in enhancing cytotoxicity .

Herbicidal Activity

- Phenoxymethyl carboxylate derivatives (e.g., 2,4-D) share inhibition phenotypes (dwarf stalks, root disruption) with oxadiazole-based herbicides, suggesting similar modes of action .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol, and how can reaction completion be confirmed?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted hydrazides. Key steps include stirring the reaction mixture for 4–6 hours, monitoring progress via Thin Layer Chromatography (TLC), and precipitating the product using ice-cold water with NaOH. Recrystallization from methanol enhances purity . Confirm completion by observing the disappearance of starting material spots on TLC and validating via spectral analysis (e.g., IR, NMR) .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Use a combination of:

- IR Spectroscopy : Identify functional groups (e.g., C=N at ~1600 cm⁻¹, C-O-C stretching in oxadiazole rings).

- NMR (¹H and ¹³C) : Assign protons (e.g., phenoxymethyl CH₂) and carbons (e.g., oxadiazole ring carbons).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

Cross-reference spectral data with synthesized analogs to resolve ambiguities .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound may exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Always:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation (H335).

- Store in airtight containers away from oxidizers.

- In case of exposure, rinse affected areas with water and seek medical attention immediately .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodological Answer : Apply a 2^k factorial design to test variables (e.g., temperature, reaction time, molar ratios). For example:

- Factors : Temperature (60°C vs. 80°C), stoichiometry (1:1 vs. 1:1.2).

- Responses : Yield, purity.

Use ANOVA to identify significant factors and optimize conditions. This reduces trial runs and improves reproducibility .

Q. How should researchers address contradictions in spectral data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected peaks in NMR) require:

- Cross-validation : Repeat experiments under controlled conditions.

- Theoretical calculations : Compare experimental IR/NMR with DFT-simulated spectra.

- Alternative techniques : Use X-ray crystallography (if crystalline) or HSQC/HMBC NMR for ambiguous assignments .

Q. What computational methods can predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding affinities with target proteins (e.g., antimicrobial enzymes).

- DFT calculations : Analyze electron distribution in the oxadiazole ring to predict electrophilic/nucleophilic sites.

- Machine learning : Train models on similar compounds to forecast bioactivity or solubility .

Q. What strategies are effective for scaling up synthesis from lab to pilot scale?

- Methodological Answer :

- Reactor design : Use continuous-flow reactors for better heat/mass transfer.

- Process control : Implement real-time monitoring (e.g., in-line IR probes) to maintain optimal conditions.

- Separation technologies : Optimize membrane filtration or centrifugation for large-scale purification .

Q. How can interdisciplinary approaches (e.g., chemical engineering + data science) enhance research on this compound?

- Methodological Answer :

- AI-driven automation : Use robotic platforms for high-throughput screening of reaction conditions.

- Digital twins : Create simulations in COMSOL Multiphysics to model reaction kinetics and thermodynamics.

- Data integration : Combine spectral databases with cheminformatics tools to accelerate structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.